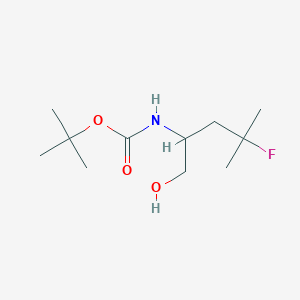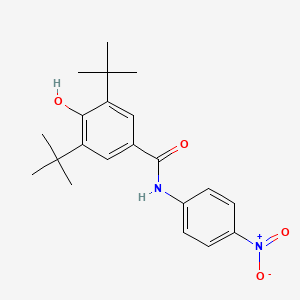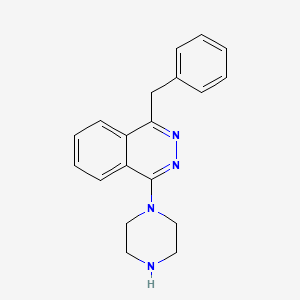
1-(piperazin-1-yl)-4-benzylphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(piperazin-1-yl)-4-benzylphthalazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a phthalazine core substituted with a benzyl group and a piperazine ring, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperazin-1-yl)-4-benzylphthalazine typically involves the reaction of phthalazine derivatives with benzyl halides and piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(piperazin-1-yl)-4-benzylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the phthalazine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(piperazin-1-yl)-4-benzylphthalazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4: These compounds share a similar piperazine ring structure but differ in their substituents and overall molecular architecture.
1-(Benzyl)-1H-1,2,3-triazol-4-yl: These derivatives have a triazole ring instead of a phthalazine core, leading to different chemical and biological properties.
Uniqueness
1-(piperazin-1-yl)-4-benzylphthalazine stands out due to its unique combination of a phthalazine core with a benzyl group and piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H20N4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
1-benzyl-4-piperazin-1-ylphthalazine |
InChI |
InChI=1S/C19H20N4/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(22-21-18)23-12-10-20-11-13-23/h1-9,20H,10-14H2 |
InChIキー |
FAUTUEONNKGIOH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
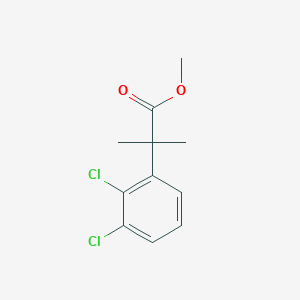
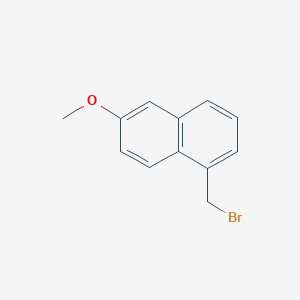
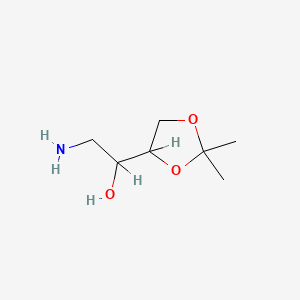
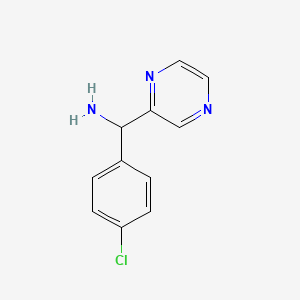
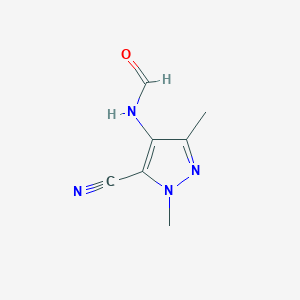
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)
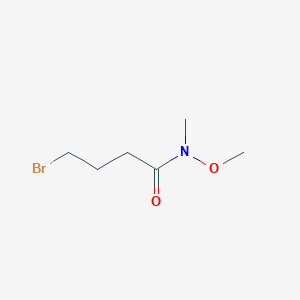
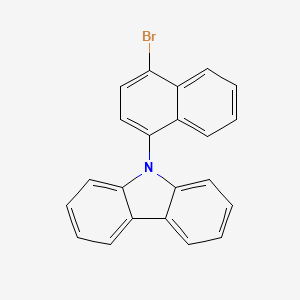
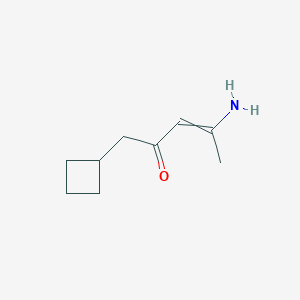
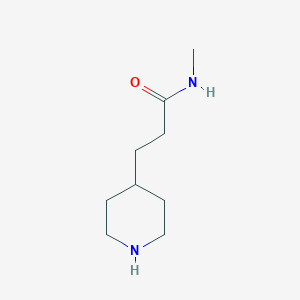
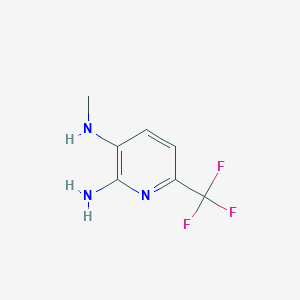
![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)
